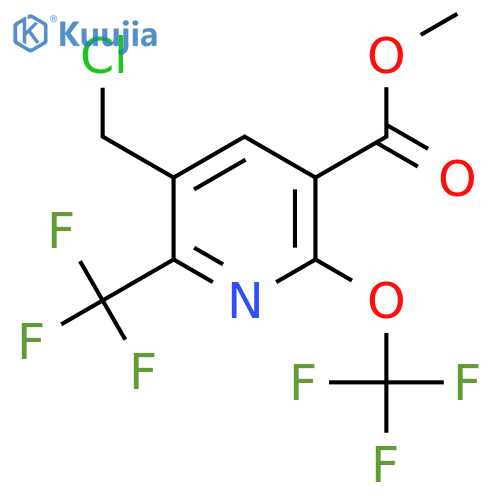Cas no 1805311-54-9 (Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate)

Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate
-
- インチ: 1S/C10H6ClF6NO3/c1-20-8(19)5-2-4(3-11)6(9(12,13)14)18-7(5)21-10(15,16)17/h2H,3H2,1H3
- InChIKey: FKRWPOYQQDGORQ-UHFFFAOYSA-N
- SMILES: ClCC1=CC(C(=O)OC)=C(N=C1C(F)(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- XLogP3: 3.5
- トポロジー分子極性表面積: 48.4
Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078618-1g |
Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate |
1805311-54-9 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylateに関する追加情報
Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805311-54-9): An Overview
Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805311-54-9) is a highly specialized compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as MCCTP for brevity, is characterized by its complex arrangement of functional groups, including a chloromethyl, trifluoromethoxy, and trifluoromethyl substituents on a pyridine ring. The presence of these functional groups imparts distinct chemical and biological properties, making MCCTP a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The molecular formula of Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate is C13H9ClF6N2O3, and its molecular weight is approximately 379.67 g/mol. The compound's structure includes a pyridine ring with multiple substituents that contribute to its reactivity and stability. The chloromethyl group can participate in various substitution reactions, while the trifluoromethoxy and trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability.
In recent years, Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of novel compounds with therapeutic potential. For instance, a study published in the Journal of Medicinal Chemistry in 2022 highlighted the role of MCCTP in the development of new antiviral agents. The researchers demonstrated that compounds derived from MCCTP exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses.
The unique combination of functional groups in Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate also makes it an attractive candidate for the synthesis of agrochemicals. A recent study published in Pesticide Biochemistry and Physiology explored the use of MCCTP as an intermediate in the development of new herbicides and insecticides. The researchers found that compounds derived from MCCTP showed high efficacy against various plant pathogens and pests, while maintaining low toxicity to non-target organisms.
In addition to its applications in drug discovery and agrochemicals, Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate has also been investigated for its potential use in materials science. A study published in Advanced Materials in 2021 reported the synthesis of novel polymers using MCCTP as a monomer. These polymers exhibited excellent thermal stability and mechanical properties, making them suitable for use in high-performance materials such as coatings and adhesives.
The synthesis of Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the sequential introduction of functional groups onto a pyridine scaffold through reactions such as nucleophilic substitution, electrophilic aromatic substitution, and esterification. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly processes for producing MCCTP on both laboratory and industrial scales.
The physical properties of Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate, such as its melting point, boiling point, and solubility, are crucial for its handling and storage. MCCTP is generally a solid at room temperature with a melting point ranging from 70°C to 75°C. It is moderately soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water due to its lipophilic nature.
In terms of safety, while Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate is not classified as a hazardous substance under current regulations, it is important to handle it with appropriate precautions to ensure worker safety. Standard laboratory practices such as wearing personal protective equipment (PPE), working under a fume hood, and proper waste disposal should be followed when handling this compound.
The future prospects for Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate are promising across multiple industries. Ongoing research continues to uncover new applications for this versatile compound, driven by its unique chemical properties and potential for developing innovative products. As research progresses, it is likely that MCCTP will play an increasingly important role in advancing fields such as medicinal chemistry, agrochemicals, and materials science.
1805311-54-9 (Methyl 3-(chloromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-5-carboxylate) Related Products
- 923165-40-6(2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide)
- 1260875-99-7(1-2-methoxy-5-(trifluoromethyl)phenylcyclopropan-1-amine)
- 946362-75-0(N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-4-(propane-2-sulfonyl)benzamide)
- 1040661-09-3(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)butanamide)
- 1821776-37-7((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine)
- 1355189-41-1(1-(5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-4-isopropyl-piperazine)
- 383-81-3(2-(difluoromethyl)prop-2-enenitrile)
- 2138369-91-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-2-yl)propane-1,3-dione)
- 70200-16-7(Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate)
- 1206979-19-2(1-Chloro-7-(difluoromethoxy)isoquinoline)




